molecular formula C25H25NO6 B3641761 dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3641761
M. Wt: 435.5 g/mol
InChI Key: RWGRGWXDKCVAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate” is a chemical compound with the molecular formula C25H25NO6 . It has an average mass of 435.469 Da and a monoisotopic mass of 435.168182 Da .

Physical and Chemical Properties The compound is a solid at room temperature . It has a predicted pKa value of 15.31±0.46 . The compound is slightly soluble in chloroform and DMSO . It has a density of 1.152, and its water solubility is 5μg/L at 20℃ . The compound’s LogP value is between 4.1 and 5.925 at 20-25℃ .

Safety and Hazards

The compound is classified under WGK Germany 1 for safety . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

dimethyl 1-(4-ethoxycarbonylphenyl)-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6/c1-5-32-23(27)17-10-12-18(13-11-17)26-14-20(24(28)30-3)22(21(15-26)25(29)31-4)19-9-7-6-8-16(19)2/h6-15,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGRGWXDKCVAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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